molecular formula C20H13ClF4N4O4 B12408498 Regorafenib N-oxide and N-desmethyl (M5)-13C6

Regorafenib N-oxide and N-desmethyl (M5)-13C6

Cat. No.: B12408498
M. Wt: 490.74 g/mol
InChI Key: JPEWXTSDCNCZOD-GZEXQWKYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of regorafenib N-oxide and N-desmethyl (M5)-13C6 involves the oxidation and demethylation of regorafenib. The specific synthetic routes and reaction conditions are not widely published, but it generally involves the use of oxidizing agents and demethylating reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the literature. it is likely that large-scale production follows similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Regorafenib N-oxide and N-desmethyl (M5)-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and demethylating agents such as boron tribromide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions are the N-oxide and N-desmethyl derivatives of regorafenib, which retain significant pharmacological activity .

Scientific Research Applications

Regorafenib N-oxide and N-desmethyl (M5)-13C6 has several scientific research applications:

    Chemistry: Studied for its chemical properties and reactivity.

    Biology: Used in studies to understand its biological activity and interactions with cellular targets.

    Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of regorafenib treatment, including its impact on efficacy and toxicity.

Mechanism of Action

The mechanism of action of regorafenib N-oxide and N-desmethyl (M5)-13C6 involves the inhibition of multiple protein kinases. These kinases are involved in various cellular processes, including angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment. The compound targets kinases such as VEGFR1-3, KIT, RET, RAF1, BRAF, and PDGFR, leading to the inhibition of tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to regorafenib N-oxide and N-desmethyl (M5)-13C6 include:

Uniqueness

This compound is unique due to its specific metabolic profile and its role in the pharmacokinetics of regorafenib. Its distinct chemical structure and activity profile make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C20H13ClF4N4O4

Molecular Weight

490.74 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide

InChI

InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)/i1+1,3+1,7+1,10+1,13+1,14+1

InChI Key

JPEWXTSDCNCZOD-GZEXQWKYSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=CC(=[N+](C=C2)[O-])C(=O)N)F)NC(=O)N[13C]3=[13CH][13C](=[13C]([13CH]=[13CH]3)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl

Origin of Product

United States

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